(2-methoxyphenyl)hydrazine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of hydrazine derivatives is a key area of research due to their utility in various fields. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, hydrazine reacts with malononitrileoxime to yield amidoximes and amidrazones, showcasing the nucleophilic addition reactions that hydrazines can undergo . The synthesis of substituted hydrazine derivatives through regioselective alkylations has also been reported, indicating the versatility of hydrazine chemistry .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles derived from hydrazine hydrate was determined by X-ray analysis . Similarly, the structure of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine was elucidated using NMR and X-ray diffraction, revealing an extended conformation in the molecule .
Chemical Reactions Analysis
Hydrazine derivatives participate in a variety of chemical reactions. The nucleophilic addition of hydrazine to malononitrileoxime leads to the formation of amidrazones . The reactivity of hydrazine derivatives with other functional groups, such as aldehydes, ketones, and nitriles, is a common theme in their chemistry, often resulting in the formation of new heterocyclic compounds or functionalized hydrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine were studied and found to have superior performance compared to other energetic materials . The decomposition properties of the products formed from the reaction of hydrazine with malononitrileoxime were also investigated, with heats of decomposition ranging from 500-1500 kJ mol(-1) . The antimicrobial activity of N-substituted-β-amino acid derivatives containing hydrazide moieties further demonstrates the diverse properties of hydrazine derivatives .
Scientific Research Applications
Antimicrobial and Antitubercular Applications
(2-methoxyphenyl)hydrazine hydrochloride and its derivatives have been utilized in synthesizing compounds with notable antimicrobial and antitubercular activities. For instance, pyrazoline and isoxazole derivatives synthesized using this compound showed significant antimicrobial properties against various microbes and displayed antitubercular activity (Vyas et al., 2008). Similarly, other novel Schiff bases containing thiazole rings, synthesized from this compound, demonstrated good to excellent anti-fungal activity, especially against strains like Candida albicans and Aspergillus flavus (Bharti et al., 2010).
Fluorescence Monitoring and Detection
The compound has been used in the development of novel sensors for fluorescence monitoring of hydrazine in various environments. A flavonoid-based sensor was developed, which showed significant fluorescence intensity enhancement in the presence of hydrazine, demonstrating its potential for environmental monitoring and biotoxic evaluation (Liu et al., 2014).
Synthesis of Antidepressant Compounds
Several derivatives of (2-methoxyphenyl)hydrazine hydrochloride have been synthesized and evaluated for their antidepressant activities. For example, 3,5-diphenyl-2-pyrazoline derivatives showed promising results in reducing immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).
Application in Chemical Sensors
This compound has been instrumental in the fabrication of sensitive chemical sensor probes. For instance, ternary nano-formulated mixed CuO/MnO2/Gd2O3 spikes were synthesized for the efficient detection of 3-methoxyphenyl hydrazine in environmental samples, demonstrating its application in the development of advanced sensing technologies (Rahman et al., 2020).
Safety And Hazards
(2-Methoxyphenyl)hydrazine Hydrochloride is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenylhydrazine Hydrochloride | |
CAS RN |
6971-45-5 | |
Record name | 6971-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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